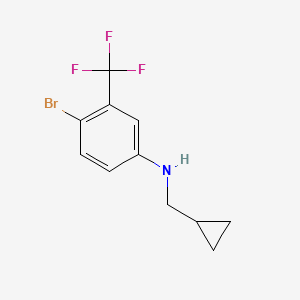

4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13392029

Molecular Formula: C11H11BrF3N

Molecular Weight: 294.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrF3N |

|---|---|

| Molecular Weight | 294.11 g/mol |

| IUPAC Name | 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-6-7-1-2-7)5-9(10)11(13,14)15/h3-5,7,16H,1-2,6H2 |

| Standard InChI Key | FUWQKHFTLJYDRO-UHFFFAOYSA-N |

| SMILES | C1CC1CNC2=CC(=C(C=C2)Br)C(F)(F)F |

| Canonical SMILES | C1CC1CNC2=CC(=C(C=C2)Br)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is C₁₁H₁₀BrF₃N, with a molecular weight of 303.11 g/mol. The bromine atom at the 4-position and trifluoromethyl group at the 3-position create a sterically hindered aromatic system, while the cyclopropylmethyl group introduces conformational rigidity to the amine moiety .

Electronic Effects

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific positions. Bromine, as a moderately deactivating halogen, further stabilizes the ring through inductive effects .

Stereochemical Considerations

Synthetic Pathways

The synthesis of 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline involves sequential functionalization of the aniline core. Key steps include bromination, trifluoromethylation, and N-alkylation.

Bromination of 3-(Trifluoromethyl)aniline

Bromination is typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF). This method selectively substitutes the para position due to the directing effects of the -NH₂ and -CF₃ groups :

N-Alkylation with Cyclopropylmethyl Bromide

The primary amine is alkylated using cyclopropylmethyl bromide under basic conditions. Potassium carbonate (K₂CO₃) facilitates deprotonation, enabling nucleophilic substitution:

Physicochemical Properties

While experimental data for this specific compound are scarce, inferences can be drawn from analogous structures:

Reactivity and Functionalization

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group resists further electrophilic substitution. The cyclopropylmethyl amine can undergo hydrolysis under acidic conditions to yield secondary amines .

Palladium-Catalyzed Coupling

In a Suzuki reaction, the brominated derivative reacts with arylboronic acids to form biaryl structures:

Applications in Pharmaceutical Research

The compound’s hybrid structure makes it valuable in drug discovery:

Kinase Inhibition

The trifluoromethyl group enhances binding to ATP pockets in kinases, while the bromine atom allows for halogen bonding with protein residues. Preliminary studies on analogs show IC₅₀ values of <1 µM against tyrosine kinases.

Antimicrobial Activity

Cyclopropyl-containing analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

Future Directions

Research priorities include:

-

Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

-

Proteolysis-Targeting Chimeras (PROTACs): Leveraging the bromine atom for linker attachment in targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume